GSK1070916 (3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea) is a potent and selective inhibitor of Aurora B and Aurora C kinases. [ [] ] These kinases play a crucial role in cell division, particularly in mitosis and cytokinesis. [ [] ] GSK1070916 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. [ [] ] Due to its role in inhibiting these critical cell cycle regulators, GSK1070916 has emerged as a valuable tool in scientific research, especially in oncology. [ [] ]
The synthesis of GSK1070916 has been described in detail in scientific literature. [ [] ] Key steps involve the use of a 7-azaindole scaffold as a starting point. Optimization of the molecule's structure, including the introduction of a 2-aryl group containing a basic amine on the azaindole, led to improved cellular activity and potency. [ [] ]
The molecular structure of GSK1070916 has been extensively studied. [ [, , ] ] Key features include:
GSK1070916 functions as a reversible, ATP-competitive inhibitor of Aurora B and Aurora C kinases. [ [, ] ] It demonstrates high selectivity for these kinases over Aurora A kinase. [ [] ] The mechanism of action involves the following:
GSK1070916 has been extensively studied for its potential applications in various scientific research areas, particularly in oncology. [ [, , , , , , , , , , , , , , , , , ] ] Some notable applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2